Cas no 2229486-63-7 (1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine)
1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine
- 2229486-63-7
- EN300-1731656
- 1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine
-
- Inchi: 1S/C12H17NS/c1-2-9-3-8-14-10(9)11(4-5-11)12(13)6-7-12/h3,8H,2,4-7,13H2,1H3
- InChI Key: VXCOMELXGCVFHS-UHFFFAOYSA-N
- SMILES: S1C=CC(CC)=C1C1(CC1)C1(CC1)N
Computed Properties
- Exact Mass: 207.10817072g/mol
- Monoisotopic Mass: 207.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.3Ų
1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731656-0.05g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 0.05g |
$1657.0 | 2023-09-20 | ||
| Enamine | EN300-1731656-0.1g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 0.1g |
$1735.0 | 2023-09-20 | ||
| Enamine | EN300-1731656-0.25g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 0.25g |
$1814.0 | 2023-09-20 | ||
| Enamine | EN300-1731656-0.5g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 0.5g |
$1893.0 | 2023-09-20 | ||
| Enamine | EN300-1731656-1.0g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 1g |
$1971.0 | 2023-06-04 | ||
| Enamine | EN300-1731656-2.5g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 2.5g |
$3865.0 | 2023-09-20 | ||
| Enamine | EN300-1731656-5.0g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 5g |
$5719.0 | 2023-06-04 | ||
| Enamine | EN300-1731656-10.0g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 10g |
$8480.0 | 2023-06-04 | ||
| Enamine | EN300-1731656-1g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 1g |
$1971.0 | 2023-09-20 | ||
| Enamine | EN300-1731656-5g |
1-[1-(3-ethylthiophen-2-yl)cyclopropyl]cyclopropan-1-amine |
2229486-63-7 | 5g |
$5719.0 | 2023-09-20 |
1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine
Comprehensive Overview of 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine (CAS No. 2229486-63-7)
The compound 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine (CAS No. 2229486-63-7) is a structurally unique organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical and material science research. This bicyclic amine derivative features a cyclopropyl ring system fused with a thiophene moiety, making it an intriguing subject for synthetic chemists and researchers exploring novel bioactive compounds.
Recent trends in chemical research highlight growing interest in cyclopropane-containing compounds, particularly those incorporating heterocyclic systems like thiophene. The presence of both cyclopropyl and amine functional groups in this molecule suggests potential for diverse reactivity patterns and biological activity. Many researchers are investigating similar structures for their potential as building blocks in drug discovery programs, especially in the development of central nervous system (CNS) targeted therapeutics.
The synthesis of 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine typically involves multi-step organic transformations, with key steps including the construction of the cyclopropyl rings and subsequent introduction of the amine functionality. Modern synthetic approaches often employ transition metal-catalyzed cyclopropanation reactions, which have become increasingly important in contemporary organic synthesis methodologies.
From a physicochemical perspective, this compound demonstrates interesting properties due to its unique molecular architecture. The cyclopropyl groups introduce significant ring strain, which can influence both the compound's reactivity and its potential biological interactions. The thiophene moiety contributes aromatic character while the ethyl substituent provides lipophilicity, factors that are crucial when considering potential pharmaceutical applications.
In the context of current research trends, compounds like 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine are being evaluated for their potential as novel pharmacophores. The pharmaceutical industry continues to show strong interest in small molecule amines with complex ring systems, particularly for targets involving protein-protein interactions or allosteric modulation. This has led to increased demand for detailed characterization of such compounds, including their synthetic accessibility, stability profiles, and potential biological activities.
The analytical characterization of 2229486-63-7 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography when suitable crystals can be obtained. These methods are essential for confirming the structure of this complex molecule and for quality control in research applications.
From a material science perspective, the combination of thiophene and cyclopropyl moieties in 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine suggests potential applications in organic electronic materials. Thiophene derivatives are well-known components in organic semiconductors, and the introduction of strained cyclopropyl rings may modify electronic properties in interesting ways. This aligns with current research directions in the development of novel organic electronic materials for flexible displays and photovoltaic applications.
Safety considerations for handling 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and eye protection should be used when working with this chemical. Storage recommendations typically suggest keeping the compound in a cool, dry environment under inert atmosphere to maintain stability.
The commercial availability of CAS No. 2229486-63-7 has increased in recent years as interest in structurally complex amine derivatives has grown. Several specialty chemical suppliers now offer this compound, often with custom synthesis options for researchers requiring specific isotopic labeling or derivative forms. The pricing and availability can vary significantly depending on purity requirements and order quantities.
Future research directions for 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine are likely to focus on expanding its utility as a synthetic intermediate and exploring its potential biological activities. With the growing emphasis on fragment-based drug discovery and the development of three-dimensional pharmacophores, compounds featuring multiple cyclopropyl rings may see increased utilization in medicinal chemistry programs.
In conclusion, 1-1-(3-ethylthiophen-2-yl)cyclopropylcyclopropan-1-amine (CAS No. 2229486-63-7) represents an interesting case study in modern organic chemistry, combining structural complexity with potential practical applications. Its unique combination of thiophene aromaticity and strained cyclopropyl rings makes it a valuable target for both synthetic methodology development and potential therapeutic applications. As research into complex amine derivatives continues to advance, this compound and its analogs will likely remain important subjects of investigation across multiple scientific disciplines.
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